molecular formula C33H41N3O4 B13149952 benzyl((S)-2-aMino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate

benzyl((S)-2-aMino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate

Cat. No.: B13149952
M. Wt: 543.7 g/mol
InChI Key: QBWOGBOEHGGIRI-DTXPUJKBSA-N
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Description

Benzyl((S)-2-aMino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate is a complex organic compound with a unique structure that includes benzyl, amino, phenyl, and leucyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl((S)-2-aMino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in the synthesis include benzyl chloride, amino acids, and coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents like dichloromethane and methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl((S)-2-aMino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

Benzyl((S)-2-aMino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl((S)-2-aMino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, protein synthesis, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyl derivatives and amino acid conjugates, such as benzylpenicillin and benzyl benzoate. These compounds share structural similarities but differ in their specific functional groups and biological activities .

Uniqueness

Benzyl((S)-2-aMino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate is unique due to its specific combination of benzyl, amino, phenyl, and leucyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C33H41N3O4

Molecular Weight

543.7 g/mol

IUPAC Name

benzyl (2S)-2-[[(2S)-2-[[[(2S)-2-amino-4-phenylbutanoyl]amino]methyl]-4-methylpentanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C33H41N3O4/c1-24(2)20-28(22-35-32(38)29(34)19-18-25-12-6-3-7-13-25)31(37)36-30(21-26-14-8-4-9-15-26)33(39)40-23-27-16-10-5-11-17-27/h3-17,24,28-30H,18-23,34H2,1-2H3,(H,35,38)(H,36,37)/t28-,29-,30-/m0/s1

InChI Key

QBWOGBOEHGGIRI-DTXPUJKBSA-N

Isomeric SMILES

CC(C)C[C@@H](CNC(=O)[C@H](CCC1=CC=CC=C1)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)CC(CNC(=O)C(CCC1=CC=CC=C1)N)C(=O)NC(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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